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Abstract

AUR1545 is a potent and selective small molecule degrader of the histone acetyltransferases
(HATs) KAT2A and KAT2B.[1][2][3][4][5][6] By inducing the degradation of these key epigenetic
modulators, AUR1545 profoundly alters the transcriptional landscape of cancer cells, leading to
growth inhibition and the induction of a more differentiated cell state. This technical guide
provides a comprehensive overview of the mechanism of action of AUR1545, its impact on
gene transcription, and detailed methodologies for key experiments. AUR1545 serves as a
precursor to the clinical development candidate AUTX-703 and represents a promising
therapeutic strategy for cancers dependent on KAT2A/B activity, including Acute Myeloid
Leukemia (AML), Small Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer
(NEPC).[2][3][7][8][°][10]

Introduction to AUR1545 and its Targets: KAT2A and
KAT2B

AUR1545 is a heterobifunctional small molecule designed to induce the selective degradation
of KAT2A (also known as GCNS5) and its paralog KAT2B (also known as PCAF). These
enzymes are the catalytic subunits of two distinct transcriptional coactivator complexes: SAGA
(Spt-Ada-Gcenb-Acetyltransferase) and ATAC (Ada-Two-A-Containing).[11] Within these
complexes, KAT2A/B acetylate histone tails, most notably Histone H3 at lysine 9 (H3K9ac),
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leading to a more open chromatin structure and transcriptional activation.[11] Beyond histones,
KAT2A/B can also acetylate and regulate the stability of non-histone proteins critical for
oncogenesis, such as c-Myc, the Androgen Receptor (AR), and NF-kB.[11] In several cancer
types, including AML, SCLC, and NEPC, KAT2A and KAT2B are highly expressed and play a
crucial role in maintaining a proliferative and plastic, undifferentiated cell state. By targeting
KAT2A and KAT2B for degradation, AUR1545 offers a novel therapeutic approach to reverse
these oncogenic cell states.

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

As a degrader, AUR1545 is presumed to function by simultaneously binding to a target protein
(KAT2A or KAT2B) and an E3 ubiquitin ligase, thereby forming a ternary complex. This

proximity induces the polyubiquitination of the target protein, marking it for degradation by the
proteasome. This event leads to a rapid and sustained depletion of cellular KAT2A and KAT2B

levels.

Impact on Gene Transcription and Cellular
Phenotype

The degradation of KAT2A/B by AUR1545 initiates a cascade of downstream effects, ultimately
altering gene expression programs that govern cell fate. The primary consequences of
AUR1545 treatment are:

« Inhibition of Cell Growth: By removing key transcriptional activators, AUR1545
downregulates the expression of genes essential for cell proliferation and survival.

« Induction of Differentiation: AUR1545 promotes a shift from a plastic, stem-like state to a
more terminally differentiated phenotype. In AML models, this manifests as monocytic
differentiation, while in SCLC and NEPC models, an epithelial differentiation program is
induced.[7][11]

o Transcriptional Reprogramming: RNA sequencing (RNA-Seq) analyses of cancer cells
treated with AUR1545's precursor have revealed a profound impact on the transcriptome.
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Key observations include an upregulation of genes associated with myeloid differentiation
and a downregulation of genes related to stemness, translation, and replication.[11]

Quantitative Data

The following tables summarize the in vitro potency of AUR1545 in various cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of AUR1545

Cell Line Cancer Type DC50 (nM) DC90 (nM) GI50 (nM)

Acute Myeloid
MOLM-13 _ <1 ~1 <10
Leukemia (AML)

Small Cell Lung
NCI-H1048 <1 ~1 <10
Cancer (SCLC)

Neuroendocrine
LASCPC-01 Prostate Cancer <1 ~1 <10
(NEPC)

Data adapted from Straley et al., AACR Annual Meeting 2024. DC50: Concentration for 50%
maximal degradation. DC90: Concentration for 90% maximal degradation. GI50: Concentration
for 50% maximal inhibition of growth.

Table 2: In Vivo Anti-tumor Efficacy of AUR1545

Xenograft Model Dosing Schedule Tumor Growth Inhibition

30 mg/kg, once weekly,
NCI-H1048 (SCLC) , , 70%
intraperitoneal

Data adapted from Straley et al., AACR Annual Meeting 2024.

Signaling Pathways and Experimental Workflows
Signaling Pathway of AUR1545 Action
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Caption: AUR1545 mechanism of action leading to altered gene transcription.
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Experimental Workflow for Assessing AUR1545 Activity
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Caption: Workflow for evaluating AUR1545's preclinical activity.

Experimental Protocols

Disclaimer: The following are representative protocols. Specific reagents and conditions may
need to be optimized.

Western Blot for KAT2A/B Degradation

o Cell Culture and Treatment: Seed cancer cells (e.g., NCI-H1048) in 6-well plates and allow
them to adhere overnight. Treat cells with a dose-response of AUR1545 (e.g., 0.1 nM to 100
nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 24, or 48 hours).

e Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-200 puL of ice-
cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and
transfer the lysate to a pre-chilled microfuge tube.

» Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the
supernatant to a new tube and determine the protein concentration using a BCA assay.

o Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli
sample buffer and boil at 95°C for 5-10 minutes.

e SDS-PAGE and Transfer: Load 20-30 pg of protein per lane onto a 4-15% Tris-Glycine gel.
Run the gel until adequate separation is achieved. Transfer proteins to a PVDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[¢]

Incubate with primary antibodies against KAT2A, KAT2B, and a loading control (e.g.,
GAPDH or B-actin) overnight at 4°C with gentle agitation.

Wash the membrane 3x with TBST.

[¢]

[¢]

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane 3x with TBST.

[e]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15606614?utm_src=pdf-body
https://www.benchchem.com/product/b15606614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands
using a digital imager. Quantify band intensity to determine DC50 values.

Cell Viability Assay (CellTiter-Glo®)

o Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g.,
1,000-5,000 cells/well) in 100 uL of media.

o Treatment: After 24 hours, treat cells with a serial dilution of AUR1545. Include wells with
vehicle control (for 100% viability) and a cytotoxic agent or no cells (for background).

 Incubation: Incubate plates for an extended period (e.g., 7 days) to allow for anti-proliferative
effects to manifest.

e Lysis and Luminescence Reading:

[e]

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

o

Add CellTiter-Glo® reagent to each well (typically a 1:1 volume ratio with the cell culture
medium).

o

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[¢]

Measure luminescence using a plate reader.

o Data Analysis: Subtract background luminescence, normalize the data to the vehicle control,
and plot the dose-response curve to calculate the GI50 value.

RNA Sequencing and Analysis

o Sample Collection: Treat cells with AUR1545 or vehicle control for a defined period (e.g., 48
hours). Harvest cells and extract total RNA using a column-based kit, including an on-column
DNase digestion step.

o Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from
high-quality total RNA using a standard commercial kit (e.g., lllumina TruSeq Stranded
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MRNA).

e Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., lllumina
NovaSeq) to a desired read depth.

» Bioinformatics Analysis:
o Quality Control: Assess raw sequencing reads for quality.
o Alignment: Align reads to a reference genome.

o Differential Gene Expression (DEG): Quantify gene expression and perform DEG analysis
between AUR1545-treated and vehicle-treated samples.

o Gene Set Enrichment Analysis (GSEA): Use the ranked list of differentially expressed
genes to perform GSEA to identify enriched or depleted biological pathways and gene
signatures (e.g., hallmark gene sets, GO terms).

Conclusion

AUR1545 is a powerful chemical probe and a precursor to a clinical candidate that effectively
targets the epigenetic regulators KAT2A and KAT2B for degradation. Its mechanism of action
leads to a profound and selective anti-proliferative effect in cancer models that are dependent
on these acetyltransferases. The data strongly support the therapeutic hypothesis that inducing
the degradation of KAT2A/B can reverse oncogenic cell states and inhibit tumor growth. The
methodologies and data presented in this guide provide a framework for further investigation
into the therapeutic potential of KAT2A/B degradation in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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